[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
Description
This compound is a structurally complex limonoid triterpenoid characterized by a pentacyclic scaffold with multiple stereochemical centers. Key features include:
Properties
IUPAC Name |
[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46O9/c1-22(40)46-29-19-31(48-32(42)15-12-24-10-8-7-9-11-24)39(6)28-18-30(47-23(2)41)37(4)26(25-16-17-44-20-25)13-14-27(37)38(28,5)35(43)33-34(39)36(29,3)21-45-33/h7-12,14-17,20,26,28-31,33-35,43H,13,18-19,21H2,1-6H3/b15-12+/t26-,28-,29+,30-,31-,33+,34-,35+,36+,37-,38-,39-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWCAONVNVPRJ-AOUSSYOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=CC[C@@H]([C@@]15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate is a complex organic molecule with potential biological activities stemming from its unique structural features. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is C32H42O9 with a molecular weight of 570.679 g/mol. The structure includes multiple functional groups such as acetoxy and furan moieties that contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Various furan derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain furan compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Furan-containing compounds have been explored for their anticancer potential:
- Cytotoxicity : Some derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. For example, conjugates of furan with tripeptides exhibited inhibitory effects on human cervical cancer cells (HeLa) with IC50 values as low as 0.15 µg/mL .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Urease Inhibition : Certain furan derivatives have been identified as potent urease inhibitors. This property is particularly relevant in the context of treating Helicobacter pylori, a bacterium associated with gastric ulcers .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Activity :
- Urease Inhibition :
Data Summary Table
Comparison with Similar Compounds
9-Deacetyltaxinine E
- Structure: Shares the (E)-3-phenylprop-2-enoate ester and a pentacyclic core but differs in substituents (triacetyloxy vs. diacetyloxy) and hydroxylation patterns .
- Properties :
- Molecular weight: 608.70 g/mol
- XLogP: 4.10 (higher lipophilicity due to additional acetyl groups)
- TPSA: 125 Ų (similar to the target compound, indicating comparable polar surface area).
Guayulin A
- Structure: Contains the (E)-3-phenylprop-2-enoate ester but features a partheniol backbone instead of a limonoid scaffold .
- Properties: Molecular weight: ~480–500 g/mol (smaller due to bicyclic vs. pentacyclic framework). Bioactivity: Known for anti-inflammatory properties; the absence of a furan ring may reduce interactions with cytochrome P450 enzymes compared to the target compound.
[(1R,2R,5S,6R,10R,11S,12R,15R,16R,18S,19R)-18-acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[...] (Z)-2-methylbut-2-enoate
- Structure: Differs in ester group (Z-2-methylbut-2-enoate vs. E-3-phenylprop-2-enoate) and stereochemistry at positions 1, 2, and 18 .
- Molecular weight: ~590–600 g/mol (slightly lower than the target compound).
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s furan-3-yl group enhances aromatic interactions but may increase metabolic instability compared to non-furan analogs.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this complex polycyclic diterpenoid derivative?
- Methodological Answer : Synthesis typically involves multi-step regioselective acetylation and coupling reactions. For example, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to esterify hydroxyl groups with activated carboxylic acids (e.g., (E)-3-phenylprop-2-enoic acid) under anhydrous conditions. Protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) may be required to preserve stereochemistry during furan-3-yl substitution . Purification via preparative HPLC or column chromatography is critical to isolate enantiomerically pure forms.
Q. How can the stereochemical configuration of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry. Complementary techniques include:
- NMR : NOESY/ROESY to identify spatial proximity of protons (e.g., axial vs. equatorial methyl groups).
- CD Spectroscopy : To correlate optical activity with chiral centers in the pentacyclic core .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for proposed configurations .
Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous media?
- Methodological Answer : Hydrolytic instability of acetyloxy groups necessitates storage in anhydrous solvents (e.g., acetonitrile) at –20°C. In aqueous buffers (pH 7.4), monitor degradation via LC-MS over 24–72 hours. For non-polar solvents (e.g., DCM), UV-light sensitivity of the α,β-unsaturated ester moiety requires amber glassware and inert atmospheres .
Advanced Research Questions
Q. How can pharmacokinetic parameters (e.g., bioavailability, metabolic clearance) be systematically evaluated for this compound?
- Methodological Answer :
- In Vitro : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. LC-HRMS identifies metabolites (e.g., deacetylated products).
- In Vivo : Administer via intravenous/oral routes in rodent models. Plasma concentration-time profiles analyzed via non-compartmental modeling. Bioavailability calculations require normalization to reference standards .
- Computational : Predict logP and CYP450 interactions using QSAR models or molecular docking .
Q. What experimental and computational strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Studies : Conduct assays across a wide concentration range (nM to μM) to identify biphasic effects.
- Target Profiling : Use CRISPR-Cas9 knockouts or siRNA silencing to isolate pathways (e.g., NF-κB vs. MAPK).
- Data Integration : Apply systems biology tools (e.g., STRING database) to map off-target interactions and contextualize conflicting results .
Q. How can AI-driven simulations optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Parameter Space Exploration : Train machine learning models on historical reaction data (temperature, solvent, catalyst) to predict yield and enantiomeric excess.
- Real-Time Optimization : Implement closed-loop systems with inline analytics (e.g., ReactIR) to adjust conditions dynamically. COMSOL Multiphysics can model heat/mass transfer in batch reactors .
Q. What mechanistic hypotheses explain the compound’s interaction with lipid bilayers or membrane-bound receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Embed the compound in a POPC lipid bilayer to assess penetration depth and hydrogen bonding with polar headgroups.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized GPCRs or integrins.
- Fluorescence Quenching : Use environment-sensitive probes (e.g., Laurdan) to detect changes in membrane fluidity .
Methodological Framework for Data Interpretation
- Theoretical Alignment : Link experimental outcomes to established frameworks (e.g., QM/MM for reaction mechanisms, KEGG pathways for bioactivity) to ensure reproducibility .
- Contradiction Analysis : Apply abductive reasoning to reconcile disparate data. For example, divergent cytotoxicity may stem from cell-specific expression of metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
